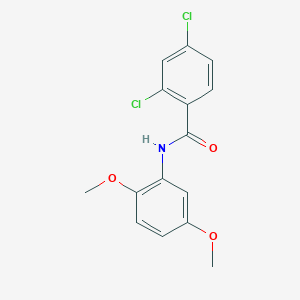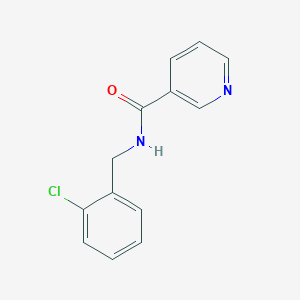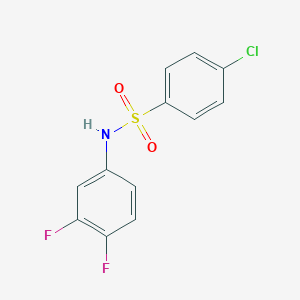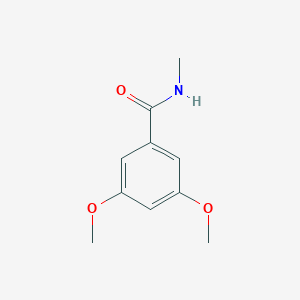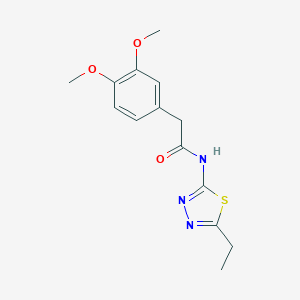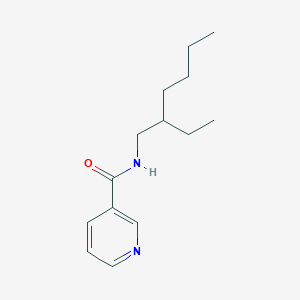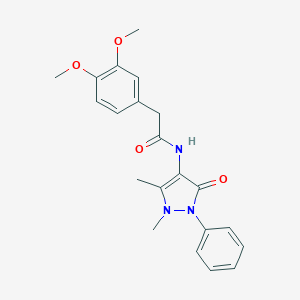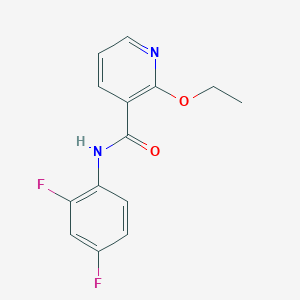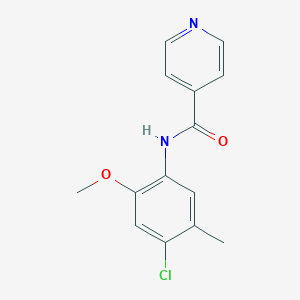
N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the protein called signal transducer and activator of transcription 3 (STAT3). STAT3 is a transcription factor that is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and survival. CEP-33779 has been studied extensively for its potential therapeutic applications in cancer and inflammatory diseases.
Wirkmechanismus
N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide inhibits the activation of STAT3 by binding to its SH2 domain and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. Inhibition of STAT3 also leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, ultimately leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and inhibiting the STAT3 signaling pathway. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have a protective effect on the liver by inhibiting the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide in lab experiments is its specificity towards STAT3. This allows for the selective inhibition of the STAT3 signaling pathway without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. One of the limitations of using this compound is its poor solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide. One area of research is the development of more potent and selective inhibitors of STAT3. Additionally, the combination of this compound with other anti-cancer drugs or immunotherapies is an area of active research. Further studies are also needed to investigate the potential therapeutic applications of this compound in other diseases such as autoimmune disorders and fibrosis. Finally, the development of more efficient synthesis methods for this compound could lead to its broader use in research and clinical applications.
Synthesemethoden
N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-chloro-2-methoxy-5-methylphenylamine with pyridine-4-carboxylic acid followed by subsequent reactions to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide has been studied in various preclinical and clinical studies for its potential therapeutic applications. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo by blocking the STAT3 signaling pathway. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C14H13ClN2O2 |
|---|---|
Molekulargewicht |
276.72 g/mol |
IUPAC-Name |
N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-9-7-12(13(19-2)8-11(9)15)17-14(18)10-3-5-16-6-4-10/h3-8H,1-2H3,(H,17,18) |
InChI-Schlüssel |
ZBYYAAFYRNPRNV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)



